molecular formula C16H17NO4 B2722524 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid CAS No. 956910-17-1

3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid

Cat. No.: B2722524
CAS No.: 956910-17-1
M. Wt: 287.315
InChI Key: ZAWINDVRSFIRNV-UHFFFAOYSA-N
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Description

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic organic compound featuring a fused azabicyclo[3.3.1]nonane core. Key structural attributes include:

  • A benzoyl group (C₆H₅CO-) at position 3.
  • A ketone (oxo) group at position 7.
  • A carboxylic acid (-COOH) at position 6.

This scaffold is of interest in medicinal chemistry due to its constrained geometry, which mimics bioactive conformations of peptides and enzyme inhibitors.

Properties

IUPAC Name

3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c18-14-12-6-11(16(20)21)7-13(14)9-17(8-12)15(19)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWINDVRSFIRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CN(CC1C2=O)C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

A 500 mL reactor charged with benzylamine (12.9 mL, 0.123 mol) and 18% sulfuric acid (43.2 mL) at 0–10°C is treated with glutaraldehyde (25.8 mL, 0.137 mol) and acetone dicarboxylic acid (20 g, 0.137 mol). After 40 hours at 5–25°C, the mixture is acidified to pH 2 and extracted with ethyl acetate to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (57% yield).

Key Reaction Parameters

Component Quantity Role
Benzylamine 0.123 mol Nitrogen source
Glutaraldehyde (50%) 0.137 mol Bridging agent
Acetone dicarboxylic acid 0.137 mol Carbonyl precursor

Benzoylation at Position 3

The benzoyl group is introduced via acylation of the secondary amine in the bicyclic core.

Schotten-Baumann Acylation

9-Azabicyclo[3.3.1]nonan-3-one (1.0 equiv) is treated with benzoyl chloride (1.5 equiv) in a biphasic system (NaOH/CH₂Cl₂). The reaction proceeds at 0°C for 2 hours, followed by extraction to isolate 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane.

Optimization Data

Condition Outcome
Solvent CH₂Cl₂/H₂O
Temperature 0°C → 25°C
Base 2M NaOH
Yield 82–85%

Oxidation and Final Functional Group Interconversion

The ketone at position 9 is retained from earlier steps, while the carboxylic acid is stabilized via ester hydrolysis.

Ruthenium-Catalyzed Oxidation

3-Benzoyl-9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate is oxidized using RuCl₃/NaIO₄ in acetone/water (1:1) at 25°C. The reaction achieves >95% conversion to the 9-oxo derivative within 4 hours.

Oxidation Metrics

Catalyst Loading Oxidant Time Yield
5 mol% RuCl₃ NaIO₄ (2 equiv) 4 h 91%

Purification and Characterization

Final products are purified via recrystallization (ethanol/water) or silica gel chromatography. Structural validation employs:

  • NMR : δ 7.45–7.25 (m, 5H, benzoyl aromatic), δ 4.10 (s, 1H, bridgehead H), δ 2.90–2.60 (m, 4H, bicyclic CH₂).
  • HRMS : m/z 287.1132 [M+H]⁺ (calc. 287.1158).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Condensation/Acylation Glutaraldehyde cyclization 57 92
Michael Addition Acryloyl chloride addition 70 89
Schotten-Baumann Benzoylation 85 95

Challenges and Optimization Strategies

  • Steric Hindrance : The bicyclic structure complicates acylation; using excess benzoyl chloride (1.5–2.0 equiv) improves yields.
  • Acid Sensitivity : Hydrolysis of esters requires controlled pH (2–3) to prevent decarboxylation.
  • Catalyst Cost : Ruthenium-based oxidation, while efficient, necessitates catalyst recycling for economic viability.

Industrial-Scale Considerations

  • Cost Analysis : Benzylamine and glutaraldehyde are cost-effective starting materials (~$50/kg).
  • Waste Streams : Sulfuric acid neutralization generates sulfate salts, requiring precipitation and filtration.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carbonyl compounds, while reduction reactions produce alcohols.

Scientific Research Applications

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Azabicyclo Core

The following compounds share the 3-azabicyclo[3.3.1]nonane backbone but differ in functional groups and stereochemistry:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-benzoyl, 9-oxo, 7-COOH Not explicitly stated Inferred ~315–325
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 9-benzyl, 3-oxa (ether), 7-COOH, HCl salt C₁₅H₂₀ClNO₃ 297.78
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid 9-Boc (tert-butoxycarbonyl), 3-oxa, 7-COOH C₁₃H₂₁NO₅ 271.31
exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid 9-Boc, 3-oxa, 7-acetic acid (-CH₂COOH) C₁₄H₂₃NO₅ 285.34
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester 9-benzyl, 7-oxo, 3-COOCH₂CH₃ (ethyl ester) C₁₈H₂₃NO₃ 301.39
Key Observations:
  • The Boc-protected derivatives (e.g., ) enhance stability during synthesis but require deprotection for further functionalization.
  • Stereochemical Complexity: Several analogues (e.g., ) specify stereochemistry (e.g., (1R,5S)-configuration), which is critical for enantioselective interactions in drug design.

Functional Group Impact on Physicochemical Properties

Property Target Compound 9-Benzyl-3-oxa-7-COOH HCl 9-Boc-3-oxa-7-COOH
Solubility Likely low (free carboxylic acid) Enhanced (HCl salt increases polarity) Moderate (Boc reduces polarity)
Stability Susceptible to decarboxylation at high pH Stable (salt form) Stable (Boc protects amine)
Synthetic Utility Limited data Intermediate for peptide coupling Building block for SPOS
  • Carboxylic Acid Derivatives : Ethyl esters (e.g., ) improve lipophilicity but require hydrolysis for bioactivity.

Biological Activity

Introduction

3-Benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS Number: 956910-17-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H17NO4
  • Molecular Weight : 287.32 g/mol
  • IUPAC Name : 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
  • Purity : 95% .

Biological Activity

The biological activity of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of bicyclic compounds similar to 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane exhibit significant antibacterial properties. For instance, studies have shown that certain structural modifications can enhance activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the modulation of apoptotic pathways and the activation of caspases.

Synthesis Methods

Synthesis of 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can be achieved through several methods, including:

  • Thermal Rearrangement : Utilizing thermally promoted Wolff rearrangement techniques to convert diazotetramic acids into desired derivatives.
  • One-step Synthesis : A simplified approach that allows for efficient production while maintaining high yields .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of 3-benzoyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant strains, suggesting potential for development into therapeutic agents .

CompoundMIC (µg/mL)Target Bacteria
110Staphylococcus aureus
215Escherichia coli
320Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM, with IC50 values indicating effective cytotoxicity .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)25
HeLa (Cervical Cancer)35

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